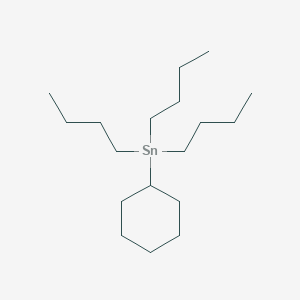
Stannane, cyclohexyltributyl-
Cat. No. B8446682
M. Wt: 373.2 g/mol
InChI Key: RBAZHXLAXQMWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04012347
Procedure details


Tributylcyclohexyl stannane was prepared using a procedure similar to that described in Example 1 for dibutyldicyclohexyl stannane, with the exception that a 25% molar excess of cyclohexylmagnesium chloride was reacted with tributyltin chloride. The boiling point of the product was 123° C. under a pressure of 0.7 mm. of mercury. A solution containing 37.3 grams (0.1 mole) of tributylcyclohexyl stannane in 50 cc. of pentane was placed in a reaction vessel equipped with a thermometer, mechanically driven stirrer, addition funnel, watercooled reflux condenser, and nitrogen inlet. To this was gradually added over a 25 minute period a solution containing 6.1 grams (0.1 mole) of stannic chloride in 50 cc. of pentane. During the addition, the temperature of the reaction mixture rose from 25° to 36° C. and the initially clear, colorless solution turned cloudy and yellow. After heating the solution to reflux temperature (36° C.) for 15 minutes, it was allowed to cool to ambient temperature. The product was extracted using 55 cc. of a 1.2 molar aqueous hydrochloric acid solution. The resultant two-phase mixture was transferred to a separatory funnel and the lower aqueous layer drawn off and discarded. The organic layer was extracted with two-50 cc. portions of 1.2 molar aqueous hydrochloric acid solution followed by two-50 cc. portions of water. The organic layer was then dried over anhydrous sodium sulfate, which was subsequently removed by filtration. The filtrate was concentrated using a rotary evaporator to yield 32.8 grams (93.2% yield) of dibutylcyclohexyltin chloride, a hazy, colorless liquid exhibiting an index of refraction (nD25) of 1.5079. The crude product was distilled under reduced pressure to yield 29.3 grams of dibutylcyclohexyltin chloride boiling between 139° and 140° C. at a pressure between 0.8 and 0.9 millimeter of mercury.
Name
dibutyldicyclohexyl stannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
stannic chloride
Quantity
6.1 g
Type
reactant
Reaction Step Five





Yield
93.2%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Sn:5]([CH2:18][CH2:19][CH2:20][CH3:21])([CH:12]1CC[CH2:15][CH2:14][CH2:13]1)[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:2][CH2:3][CH3:4].[CH:22]1([Mg]Cl)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.[CH2:30]([Sn:34]([Cl:43])(CCCC)[CH2:35][CH2:36][CH2:37][CH3:38])[CH2:31][CH2:32][CH3:33].C([Sn](CCCC)(CCCC)C1CCCCC1)CCC>[Hg].CCCCC>[CH2:18]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:12][CH2:13][CH2:14][CH3:15])[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:19][CH2:20][CH3:21].[CH2:30]([Sn:34]([Cl:43])([CH2:35][CH2:36][CH2:37][CH3:38])[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[CH2:31][CH2:32][CH3:33]
|
Inputs


Step One
|
Name
|
dibutyldicyclohexyl stannane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1CCCCC1)(C1CCCCC1)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)[Mg]Cl
|
Step Three
|
Name
|
tributyltin chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
37.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1CCCCC1)(CCCC)CCCC
|
Step Five
[Compound]
|
Name
|
stannic chloride
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Hg]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
36 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 123° C. under a pressure of 0.7 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer, mechanically driven stirrer, addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
watercooled reflux condenser, and nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was gradually added over a 25 minute period a solution
|
|
Duration
|
25 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose from 25° to 36° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant two-phase mixture was transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with two-50 cc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried over anhydrous sodium sulfate, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subsequently removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C1CCCCC1)(CCCC)CCCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C1CCCCC1)(CCCC)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.8 g | |
| YIELD: PERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
